molecular formula C10H13NO B152016 (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol CAS No. 62855-02-1

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Cat. No.: B152016
CAS No.: 62855-02-1
M. Wt: 163.22 g/mol
InChI Key: ZSKDXMLMMQFHGW-SNVBAGLBSA-N
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Description

®-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core with a hydroxymethyl group attached to the third carbon atom. It is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-3,4-dihydroisoquinoline-3-carbaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of ®-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the hydrogenation of the corresponding ketone or aldehyde under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: ®-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Alkyl halides or other substituted derivatives.

Mechanism of Action

The mechanism of action of ®-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

    (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: The enantiomer of the compound with similar chemical properties but different biological activities.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the hydroxymethyl group.

    3,4-Dihydroisoquinoline: A related compound with a double bond in the tetrahydroisoquinoline ring.

Uniqueness: ®-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is unique due to its chiral nature and the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDXMLMMQFHGW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352338
Record name [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62855-02-1
Record name [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
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(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
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(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
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(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
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(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

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